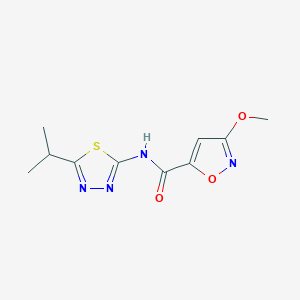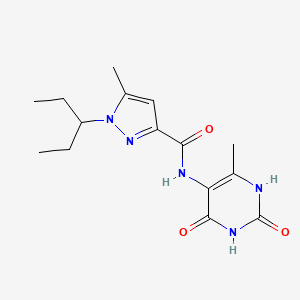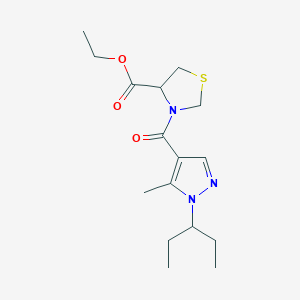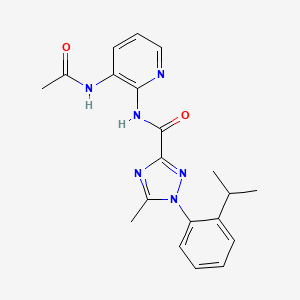![molecular formula C13H22F3NO3 B6967968 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6967968.png)
3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[35]nonan-1-ol is a complex organic compound characterized by its unique spirocyclic structure and the presence of both ethoxy and trifluorohydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst.
Addition of the Trifluorohydroxypropyl Group: The trifluorohydroxypropyl group can be added through a nucleophilic substitution reaction using a trifluoropropyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced back to alcohols.
Substitution: The ethoxy and trifluorohydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorohydroxypropyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the spirocyclic core provides structural rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-one: This compound differs by having a ketone group instead of a hydroxyl group.
3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol lies in its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties. The presence of both ethoxy and trifluorohydroxypropyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-2-20-11-7-9(18)12(11)3-5-17(6-4-12)8-10(19)13(14,15)16/h9-11,18-19H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCENWSOZKFLRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)CC(C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-N,2-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6967895.png)




![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethylamino]pyrimidine](/img/structure/B6967932.png)
![2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile](/img/structure/B6967956.png)


![3-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B6967977.png)
![3-(2-ethylimidazol-1-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)piperidine-1-carboxamide](/img/structure/B6967981.png)

![1,3-Dimethyl-6-[(4-quinolin-4-ylpiperazin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B6967992.png)
![1-(3,4-dichlorophenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B6967998.png)
